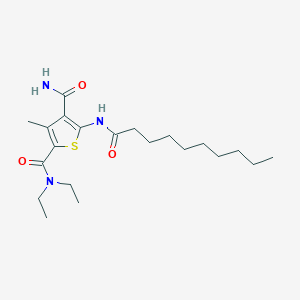
N'-diphenylmethylenebenzenesulfonohydrazide
Vue d'ensemble
Description
N’-(diphenylmethylene)benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonylhydrazones. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. N’-(diphenylmethylene)benzenesulfonohydrazide has been studied for its potential as an anticancer agent, particularly against human colon carcinoma (HCT-116) cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(diphenylmethylene)benzenesulfonohydrazide can be synthesized through the condensation reaction between benzenesulfonohydrazide and benzaldehyde. The reaction typically involves the following steps:
- Dissolve benzenesulfonohydrazide in ethanol.
- Add benzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under vacuum to obtain pure N’-(diphenylmethylene)benzenesulfonohydrazide .
Industrial Production Methods
Industrial production of N’-(diphenylmethylene)benzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(diphenylmethylene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonylhydrazones with different substituents.
Reduction: Reduction reactions can convert the compound into corresponding hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonylhydrazones with various substituents, while reduction can produce hydrazines.
Applications De Recherche Scientifique
N’-(diphenylmethylene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its antimicrobial and anti-inflammatory properties are being explored for therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(diphenylmethylene)benzenesulfonohydrazide involves its interaction with molecular targets such as phosphoinositide 3-kinase α (PI3Kα). The compound binds to the active site of PI3Kα, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the antiproliferative effects observed in cancer cell lines.
Comparaison Avec Des Composés Similaires
N’-(diphenylmethylene)benzenesulfonohydrazide can be compared with other sulfonylhydrazones, such as:
- N’-(2-methoxybenzylidene)benzenesulfonohydrazide
- N’-(4-methoxybenzylidene)benzenesulfonohydrazide
- N’-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical reactivity. N’-(diphenylmethylene)benzenesulfonohydrazide is unique due to its specific interaction with PI3Kα and its potential as an anticancer agent .
Propriétés
IUPAC Name |
N-(benzhydrylideneamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-24(23,18-14-8-3-9-15-18)21-20-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNUJWMVEWFEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311083 | |
| Record name | MLS003115187 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78119-51-4 | |
| Record name | MLS003115187 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003115187 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-ethyl-5-hydroxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]adamantane-1-carboxamide](/img/structure/B4275729.png)

![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4275749.png)


![2-{[(3,4-dimethylphenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4275768.png)
![3-({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4275776.png)
![N-[2-(1-adamantyl)ethyl]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4275788.png)



![Tert-butyl 4-[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate](/img/structure/B4275831.png)


